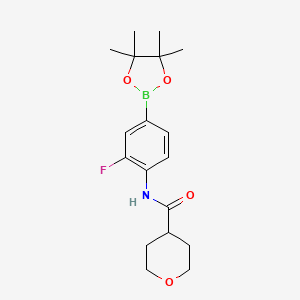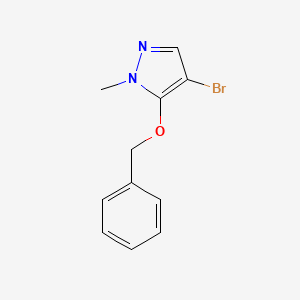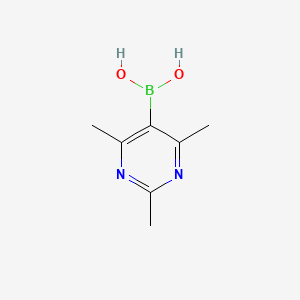
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Butyllithium: Employed in the bromine-lithium exchange reaction.
Triisopropyl Borate: Used as a boron source in the synthesis.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylphenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2,4-Dimethoxy-5-pyrimidinylboronic Acid: Similar pyrimidine ring but with methoxy groups instead of methyl groups.
Uniqueness
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .
Eigenschaften
CAS-Nummer |
1469931-07-4 |
|---|---|
Molekularformel |
C7H11BN2O2 |
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
(2,4,6-trimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |
InChI-Schlüssel |
NVCUISXMBALXQA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=C(N=C1C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


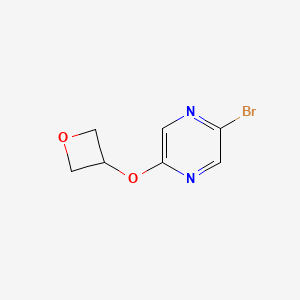
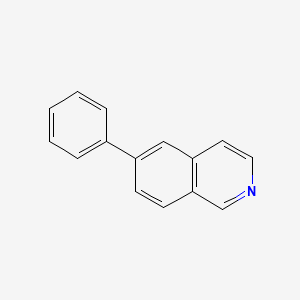
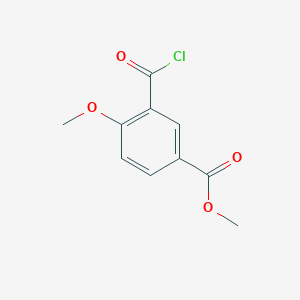
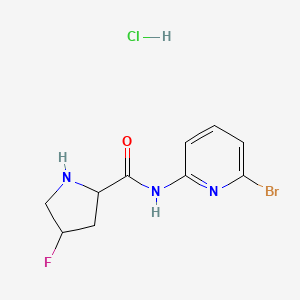
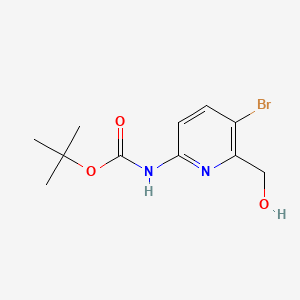
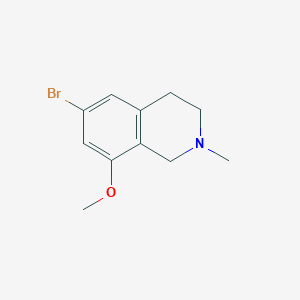
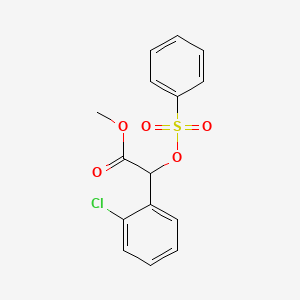
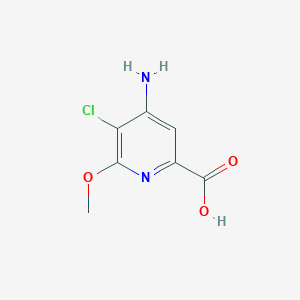

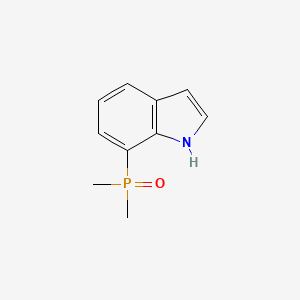
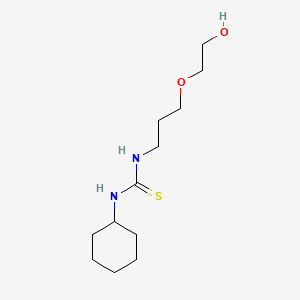
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
